molecular formula C19H21N3O2S B2706198 N-(2-methoxyphenyl)-8-oxo-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a][1,5]diazocine-3(4H)-carbothioamide CAS No. 399002-04-1

N-(2-methoxyphenyl)-8-oxo-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a][1,5]diazocine-3(4H)-carbothioamide

Cat. No.: B2706198
CAS No.: 399002-04-1
M. Wt: 355.46
InChI Key: RHDKMGYQLSAESN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-Methoxyphenyl)-8-oxo-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a][1,5]diazocine-3(4H)-carbothioamide is a complex heterocyclic compound featuring a fused bicyclic core (methanopyrido-diazocine) with a carbothioamide group at position 3 and a 2-methoxyphenyl substituent on the nitrogen atom. The addition of the 2-methoxyphenyl group may influence solubility, bioavailability, and target interactions, though specific data on its physicochemical or biological properties remain scarce in the provided evidence.

Properties

IUPAC Name

N-(2-methoxyphenyl)-6-oxo-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-diene-11-carbothioamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3O2S/c1-24-17-7-3-2-5-15(17)20-19(25)21-10-13-9-14(12-21)16-6-4-8-18(23)22(16)11-13/h2-8,13-14H,9-12H2,1H3,(H,20,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHDKMGYQLSAESN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NC(=S)N2CC3CC(C2)C4=CC=CC(=O)N4C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-methoxyphenyl)-8-oxo-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a][1,5]diazocine-3(4H)-carbothioamide is a compound of interest due to its potential biological activities. This article reviews the available literature regarding its biological properties, including cytotoxicity and antibacterial effects.

Chemical Structure

The compound's structure can be represented as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C_{19}H_{20}N_{4}O_{2}S
  • Molecular Weight : 372.46 g/mol

Cytotoxicity

Recent studies have evaluated the cytotoxic effects of this compound on various cancer cell lines. The findings indicate that it exhibits significant cytotoxicity against several cancer cell lines while showing selectivity towards malignant cells over normal cells:

Cell Line IC50 (µM)
HeLa97.3
U87205.7
HEK293>1000
EUFA30>1000

The IC50 values suggest that the compound has a preferential effect on cancerous cells compared to normal cell lines, indicating potential for further development as an anticancer agent .

The mechanism by which this compound induces cytotoxicity appears to involve apoptosis and necrosis pathways. In studies conducted on HeLa and U87 cells:

  • HeLa Cells : After treatment with the compound for 48 hours, a significant increase in necrotic cells was observed (up to 53.4%).
  • U87 Cells : Treatment resulted in early and late apoptosis rates increasing from 1.2% to 14% in necrosis after 48 hours.

These results indicate that the compound may activate apoptotic pathways leading to programmed cell death in cancer cells .

Antibacterial Activity

In addition to its anticancer properties, the antibacterial activity of this compound was tested against various bacterial strains:

Bacterial Strain Activity
Staphylococcus aureusNone
Escherichia coliNone
Pseudomonas aeruginosaNone

The studies concluded that this compound does not exhibit significant antibacterial activity at concentrations tested (12.5 µM to 100 µM) against both Gram-positive and Gram-negative bacteria .

Case Studies and Research Findings

Several research groups have investigated the biological activity of related compounds with similar structures. For instance:

  • Cytotoxicity Studies : A study on dibenzo[b,f][1,5]diazocine derivatives showed varying degrees of cytotoxicity with some derivatives having IC50 values significantly lower than those observed for N-(2-methoxyphenyl)-8-oxo... This indicates that structural modifications can enhance biological activity.
  • Structure–Activity Relationship (SAR) : Research indicates that substituents on the phenyl ring significantly influence the biological activity of these compounds. Compounds with electron-withdrawing groups exhibited enhanced potency against cancer cell lines compared to their electron-donating counterparts .

Scientific Research Applications

Pharmacological Applications

Anticancer Activity
Research indicates that compounds similar to N-(2-methoxyphenyl)-8-oxo-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a][1,5]diazocine-3(4H)-carbothioamide exhibit notable anticancer properties. For instance, studies have demonstrated that derivatives of this compound can inhibit the growth of various cancer cell lines. The mechanism often involves the induction of apoptosis and the inhibition of specific signaling pathways associated with tumor progression .

Anti-inflammatory Properties
In silico studies suggest that this compound may act as a potent inhibitor of 5-lipoxygenase (5-LOX), an enzyme involved in inflammatory processes. The molecular docking studies have shown favorable binding interactions with the enzyme's active site, indicating potential for developing anti-inflammatory drugs .

Synthetic Methodologies

The synthesis of this compound typically involves multi-step reactions that include cyclization and functional group modifications. The following table summarizes key synthetic routes:

StepReaction TypeReagents/ConditionsOutcome
1Cyclization3,5-dichlorobenzaldehyde + malononitrile in ethanolFormation of intermediate
2FunctionalizationTreatment with thioketonesIntroduction of carbothioamide group
3PurificationCrystallization from suitable solventsPure compound

Case Studies

Several case studies have highlighted the efficacy of this compound in biological assays:

Case Study 1: Anticancer Efficacy
A study conducted on a series of derivatives revealed significant growth inhibition against human cancer cell lines such as OVCAR-8 and NCI-H460. The percent growth inhibition (PGI) reached up to 86% in some instances .

Case Study 2: Anti-inflammatory Activity
In another investigation focusing on the anti-inflammatory potential of related compounds, docking studies indicated that these compounds could effectively inhibit 5-lipoxygenase activity. This suggests a promising avenue for developing new anti-inflammatory agents based on the structural framework of this compound .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs share the methanopyrido-diazocine core but differ in substituents, which critically modulate their properties. Below is a detailed comparison based on available

Table 1: Structural and Physicochemical Comparison

Compound Name Core Structure Substituents Melting Point (°C) Key Spectral Data (NMR/IR/MS) Biological Activity (if reported)
Target Compound : N-(2-Methoxyphenyl)-8-oxo-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a][1,5]diazocine-3(4H)-carbothioamide Methanopyrido-diazocine 3-carbothioamide, N-(2-methoxyphenyl) Not reported Not available in evidence Not reported
(1R,5S)-N-Allyl-9,11-dibromo-8-oxo-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a][1,5]diazocine-3(4H)-carboxamide Methanopyrido-diazocine 3-carboxamide, N-allyl, 9,11-dibromo Not reported NMR: Peaks at 0–10 ppm (aliphatic H), 7.5–0 ppm (aromatic H), 4.2–2.0 ppm (allyl H) Antiviral activity against H1N1 and parainfluenza virus type 3 (mentioned in title only)
Diethyl 8-cyano-7-(4-nitrophenyl)-2-oxo-3-phenethyl-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate (1l) Tetrahydroimidazo-pyridine 5,6-dicarboxylate, 8-cyano, 7-(4-nitrophenyl) 243–245 1H NMR: δ 1.21 (t, 6H), 4.23 (q, 4H); IR: 1745 cm⁻¹ (C=O) Not reported
Diethyl 3-benzyl-8-cyano-7-(4-nitrophenyl)-2-oxo-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate (2d) Tetrahydroimidazo-pyridine 5,6-dicarboxylate, 3-benzyl, 8-cyano 215–217 HRMS (ESI): m/z [M+H]+ calcd 574.1465, found 574.1462 Not reported

Key Observations:

Core Structure Variations: The target compound’s methanopyrido-diazocine core is distinct from the tetrahydroimidazo-pyridine scaffolds in compounds 1l and 2d. The former features a diazocine ring (8-membered), while the latter has a smaller imidazo-pyridine system (6- and 5-membered fused rings) . This difference likely impacts conformational flexibility and binding interactions.

Substituent Effects: Carbothioamide vs. Carboxamide: The target’s carbothioamide group (C=S) may enhance metal-binding capacity compared to the carboxamide (C=O) in the N-allyl derivative . Thiourea derivatives are known for improved pharmacokinetic profiles in some drug candidates. Aromatic Substituents: The 2-methoxyphenyl group in the target compound could improve lipophilicity and π-π stacking compared to the allyl or benzyl groups in analogs.

Spectral Data :

  • The N-allyl derivative’s NMR spectrum shows distinct aliphatic (0–10 ppm) and aromatic (7.5–0 ppm) proton environments, which are absent in the target compound due to its methoxyphenyl substituent.

Structural similarity methods (e.g., pharmacophore modeling) suggest that shared core motifs might predict overlapping targets, but substituent differences likely alter specificity .

Q & A

Basic: What are the recommended methods for synthesizing this compound, and how can purity be optimized?

Methodological Answer:
Synthesis typically involves multi-step reactions, such as one-pot procedures with controlled temperature and inert atmospheres. Key steps include:

  • Starting Materials : Use of carbothioamide precursors and methoxyphenyl derivatives (analogous to methods in and ).
  • Reaction Conditions : Optimize solvents (e.g., DMF or DMSO) and catalysts, with temperature ranges between 20–80°C to prevent side reactions .
  • Purification : Column chromatography or recrystallization (e.g., using ethanol/water mixtures) improves purity (>95%). Monitor via TLC .

Basic: How is the compound’s structural integrity confirmed post-synthesis?

Methodological Answer:
Characterization employs:

  • Spectroscopy : ¹H/¹³C NMR (DMSO-d₆ or CDCl₃) to verify hydrogen/carbon environments and detect impurities. IR confirms functional groups (e.g., C=S stretch at ~1200 cm⁻¹) .
  • Mass Spectrometry : HRMS (ESI) validates molecular weight (e.g., calculated vs. observed mass error <5 ppm) .
  • Elemental Analysis : Confirms C, H, N, S percentages within 0.4% of theoretical values .

Advanced: How can statistical experimental design optimize reaction yield and scalability?

Methodological Answer:
Apply factorial design (e.g., Box-Behnken or Taguchi methods) to screen variables like temperature, solvent ratio, and catalyst loading. For example:

  • Variable Screening : Identify critical factors (e.g., solvent polarity) using ANOVA .
  • Response Surface Methodology (RSM) : Model interactions between variables to predict optimal conditions (e.g., 65°C, 1:1.2 molar ratio) .
  • AI Integration : Machine learning algorithms (e.g., random forest) can predict reaction outcomes from historical data, reducing trial-and-error (see ) .

Advanced: How to resolve discrepancies between experimental and computational spectral data?

Methodological Answer:

  • Re-analysis : Confirm sample purity via HPLC; impurities (e.g., unreacted starting materials) can skew NMR/IR peaks .
  • Computational Validation : Compare experimental ¹³C NMR shifts with density functional theory (DFT)-calculated values (e.g., using Gaussian software) .
  • Isotopic Labeling : Use deuterated analogs to isolate specific signal overlaps .

Advanced: What strategies validate stereochemistry in this compound’s derivatives?

Methodological Answer:

  • X-ray Crystallography : Resolve absolute configuration (e.g., used this for hydrazinecarbothioamides) .
  • Chiral HPLC : Separate enantiomers using columns like Chiralpak IG-3 with hexane/isopropanol mobile phases .
  • Optical Rotation : Compare observed [α]D values with literature for known stereoisomers .

Advanced: How to assess this compound’s potential biological activity?

Methodological Answer:

  • In Vitro Assays : Test antioxidant activity via DPPH radical scavenging (IC₅₀ <10 µM, as in ) .
  • Anticancer Screening : Use MTT assays on cell lines (e.g., MCF-7) with doxorubicin as a positive control (IC₅₀ ~0.8 µM for analogs) .
  • Toxicity Profiling : Acute toxicity in murine models (e.g., LD₅₀ >500 mg/kg) and Ames test for mutagenicity .

Advanced: What computational tools predict intermolecular interactions for drug design?

Methodological Answer:

  • Molecular Docking : Use AutoDock Vina to simulate binding to targets (e.g., kinases or DNA topoisomerases) .
  • MD Simulations : GROMACS for stability analysis of ligand-receptor complexes over 100-ns trajectories .
  • QSAR Models : Relate structural descriptors (e.g., logP, polar surface area) to bioactivity using Partial Least Squares regression .

Advanced: How to address stability issues during long-term storage?

Methodological Answer:

  • Degradation Studies : Monitor via accelerated stability testing (40°C/75% RH for 6 months). Use HPLC to detect hydrolysis byproducts .
  • Formulation : Lyophilize with cryoprotectants (e.g., trehalose) or store in amber vials under argon at -20°C .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.